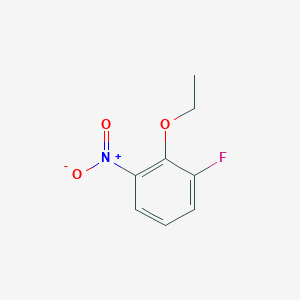

2-Ethoxy-1-fluoro-3-nitrobenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-1-fluoro-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-2-13-8-6(9)4-3-5-7(8)10(11)12/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWCUZYLXWCEXQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501294275 | |

| Record name | Benzene, 2-ethoxy-1-fluoro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501294275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233954-79-4 | |

| Record name | Benzene, 2-ethoxy-1-fluoro-3-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233954-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2-ethoxy-1-fluoro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501294275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for identifying the functional groups and probing the molecular structure of a compound. The vibrational modes of 2-Ethoxy-1-fluoro-3-nitrobenzene are determined by the collective motions of its atoms, with specific vibrations being characteristic of its nitro, fluoro, and ethoxy moieties.

The primary functional groups present—nitro (NO₂), fluoro (C-F), and ethoxy (C-O-C)—each give rise to characteristic bands. The aromatic ring itself also produces a series of distinct, though often complex, absorption patterns corresponding to C-H and C=C stretching and bending vibrations. tum.de

The assignment of vibrational frequencies is based on the analysis of similar aromatic nitro compounds. mdpi.comresearchgate.net The nitro group is expected to produce two of the most intense and readily identifiable bands in the IR spectrum. mdpi.com The C-F and C-O-C ether linkages also have characteristic stretching frequencies. The aliphatic C-H bonds of the ethoxy group are easily distinguishable from the aromatic C-H bonds.

A summary of the expected characteristic vibrational frequencies for this compound is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| Nitro (NO₂) Group | Asymmetric Stretch | 1530 - 1560 | Strong |

| Symmetric Stretch | 1345 - 1370 | Strong | |

| Scissoring (Bending) | 835 - 890 | Medium | |

| Fluoro (C-F) Group | C-F Stretch | 1210 - 1270 | Strong |

| Ethoxy (C-O-C) Group | Asymmetric C-O-C Stretch | 1200 - 1275 | Strong |

| Symmetric C-O-C Stretch | 1020 - 1075 | Medium | |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | |

| Alkyl Chain | Aliphatic C-H Stretch | 2850 - 2980 | Medium |

Note: These are approximate ranges based on data for analogous compounds; actual values may vary. Data sourced from general spectroscopic studies of nitrobenzene (B124822) derivatives. mdpi.comtum.deresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity and three-dimensional structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and potentially ¹⁷O NMR would provide a complete picture of its molecular framework.

¹H NMR Analysis: Experimental ¹H NMR data for this compound has been reported in patent literature. google.comgoogle.com The spectrum, recorded in DMSO-d₆, provides key insights into the electronic environment of the protons. The aromatic region is particularly informative, showing the effects of the three different substituents. The ethoxy group protons appear in the aliphatic region as a characteristic triplet and quartet pattern.

| Proton Assignment | Multiplicity | Chemical Shift (δ) ppm |

| Aromatic H | Doublet | 7.75 |

| Aromatic H | Multiplet | 7.65 - 7.71 |

| -OCH₂- | Quartet | Not specified in source |

| -CH₃ | Triplet | Not specified in source |

Data obtained from a 400 MHz spectrometer in DMSO-d₆. google.com The specific coupling constants and full assignment for all protons were not detailed in the source.

¹³C NMR Analysis: No experimental ¹³C NMR data for this compound was found in the reviewed literature. However, the chemical shifts can be predicted based on the known substituent effects on a benzene (B151609) ring. The carbon atom attached to the fluorine (C1) is expected to show a large, characteristic C-F coupling constant (¹JCF). ucsd.edu The carbons bonded to the ethoxy (C2) and nitro (C3) groups will be significantly shifted downfield. The remaining aromatic carbons will also have distinct chemical shifts influenced by the ortho, meta, and para relationships to the substituents.

| Carbon Assignment | Expected Chemical Shift (δ) ppm | Expected C-F Coupling |

| C1-F | 155 - 165 | Large ¹JCF (~240-270 Hz) |

| C2-O | 145 - 155 | ²JCF (~20-30 Hz) |

| C3-NO₂ | 140 - 150 | ³JCF (~5-10 Hz) |

| C4 | 120 - 130 | Small |

| C5 | 115 - 125 | Small |

| C6 | 125 - 135 | Small |

| -OCH₂- | 65 - 75 | - |

| -CH₃ | 14 - 16 | - |

Note: These are predicted ranges based on general principles and data from related compounds like fluorobenzene. ucsd.edusfu.ca

¹⁷O NMR spectroscopy, despite the low natural abundance and quadrupolar nature of the ¹⁷O isotope, is a highly sensitive probe for the electronic environment of oxygen-containing functional groups, particularly the nitro group. The ¹⁷O chemical shift of a nitro group is significantly influenced by both electronic and steric effects of adjacent substituents. royalsocietypublishing.org

For substituted nitrobenzenes, ortho-substituents cause a pronounced downfield shift in the ¹⁷O resonance compared to meta or para isomers. This is attributed to steric hindrance, which can disrupt the coplanarity of the nitro group with the benzene ring, thereby altering the electronic shielding of the oxygen nuclei. In this compound, the presence of both a fluoro and an ethoxy group ortho to the nitro group would be expected to induce a significant downfield chemical shift. While no specific ¹⁷O NMR data for this compound is available, studies on related ortho-substituted nitrobenzenes show chemical shifts that can be well over 600 ppm. mdpi.com

The conformation of the ethoxy group relative to the plane of the benzene ring is a key stereochemical feature of this compound. This conformation is influenced by the steric bulk of the adjacent nitro and fluoro groups. Advanced NMR techniques, such as 2D Nuclear Overhauser Effect Spectroscopy (NOESY), could be employed to investigate this.

A NOESY experiment can detect through-space interactions between protons that are close to each other (< 5 Å). For this molecule, NOE cross-peaks between the methylene (B1212753) protons (-OCH₂-) of the ethoxy group and the aromatic proton at the C6 position would provide direct evidence for the preferred spatial orientation of the ethoxy substituent. The relative intensities of these NOEs could help in determining the population of different rotational conformers in solution. nih.govauremn.org.br While no such studies have been specifically reported for this compound, the methodology is well-established for the conformational analysis of substituted aromatic compounds. mdpi.com

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

The electronic absorption spectrum of this compound is anticipated to be characterized by the electronic transitions originating from its aromatic system and the influence of its substituent groups: the ethoxy, fluoro, and nitro groups.

Analysis of Electronic Transitions and Chromophoric Behavior

The UV-Vis spectrum of this compound is expected to exhibit absorption bands arising from π → π* and n → π* transitions. The benzene ring and the nitro group are the primary chromophores. The nitro group, a strong electron-withdrawing group, in conjunction with the electron-donating ethoxy group, is likely to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted nitrobenzene.

The primary π → π* transitions are typically observed in the shorter wavelength UV region and are characteristic of the benzene ring. The presence of substituents alters the energy levels of the molecular orbitals, influencing the exact position and intensity of these bands. A weaker n → π* transition, originating from the non-bonding electrons of the oxygen atoms in the nitro group, is expected at longer wavelengths. The fluoro group, being a weak auxochrome, is anticipated to have a minor electronic effect compared to the ethoxy and nitro groups.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Associated Chromophore | Expected Wavelength Region | Notes |

| π → π | Benzene Ring / Nitro Group | Shorter UV Region (< 280 nm) | High intensity (large molar absorptivity). Position influenced by substituent effects. |

| n → π | Nitro Group | Longer UV/Visible Region (> 300 nm) | Lower intensity. Can be sensitive to solvent polarity. |

Solvatochromic Effects and Environment-Dependent Spectral Shifts

Solvatochromism, the change in the position of absorption bands with varying solvent polarity, is expected for this compound. This phenomenon arises from differential solvation of the ground and excited states of the molecule.

Given the presence of the polar nitro group and the ethoxy group, the dipole moment of the molecule is expected to change upon electronic excitation. In polar solvents, the excited state may be more stabilized than the ground state, leading to a red shift (positive solvatochromism) of the n → π* transition. Conversely, non-polar solvents would result in a blue shift. The extent of these shifts can provide insights into the change in dipole moment upon excitation. A systematic study using a range of solvents with varying polarity would be necessary to quantify these effects.

Mass Spectrometry for Precise Molecular Mass and Fragmentation Pathway Determination

Mass spectrometry is a critical tool for determining the precise molecular mass and elucidating the fragmentation pathways of this compound. The nominal molecular weight of this compound (C₈H₈FNO₃) is 185.15 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 185. The fragmentation pattern would likely involve the loss of neutral fragments from the molecular ion. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂, 46 Da) and the ethoxy group (OC₂H₅, 45 Da).

Table 2: Predicted Fragmentation Pattern for this compound in EI-MS

| m/z Value | Proposed Fragment | Neutral Loss |

| 185 | [C₈H₈FNO₃]⁺ (Molecular Ion) | - |

| 155 | [C₈H₈FO]⁺ | NO₂ |

| 140 | [C₆H₃FNO]⁺ | OC₂H₅ |

| 139 | [C₈H₅FNO₂]⁺ | C₂H₄ (from ethoxy) |

| 125 | [C₆H₄FO]⁺ | NO |

| 109 | [C₆H₄F]⁺ | NO₂ + C₂H₂ |

| 77 | [C₆H₅]⁺ | F, NO₂, C₂H₂ |

X-ray Diffraction Analysis for Solid-State Structural Elucidation (if applicable)

Should this compound be a crystalline solid at room temperature, single-crystal X-ray diffraction would be the definitive method for elucidating its three-dimensional molecular structure in the solid state. This technique would provide precise bond lengths, bond angles, and intermolecular interactions.

The analysis would reveal the planarity of the benzene ring and the orientation of the substituent groups relative to the ring. Of particular interest would be the torsion angles of the ethoxy and nitro groups, which can be influenced by steric hindrance and crystal packing forces. Intermolecular interactions, such as C-H···O, C-H···F, and potential π-π stacking, could also be identified, providing insights into the supramolecular assembly of the compound in the crystalline state. As of the latest review of available literature, no crystal structure data for this compound has been published.

Computational and Theoretical Investigations of Molecular Structure and Reactivity

Quantum Chemical Calculations for Optimized Geometries and Electronic Structures

There are no published studies detailing the optimized molecular geometry or electronic structure of 2-Ethoxy-1-fluoro-3-nitrobenzene using quantum chemical calculations.

A thorough search of scientific databases yields no specific applications of Density Functional Theory (DFT) to determine the conformation and electronic properties of this compound. While DFT is a common method for such analyses, it has not been applied to this particular molecule in any available research.

Similarly, there is no evidence of high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2), being used to achieve enhanced accuracy in the computational analysis of this compound.

Frontier Molecular Orbital (FMO) Analysis

No frontier molecular orbital (FMO) analyses for this compound have been reported in the scientific literature.

Due to the lack of FMO analysis, there are no elucidated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps for this compound. Consequently, no correlations between these energy gaps and the chemical reactivity of the molecule have been established.

There are no available studies that map the electron density and charge distribution of this compound.

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)

Mechanistic Studies of Chemical Transformations Involving 2 Ethoxy 1 Fluoro 3 Nitrobenzene

Detailed Mechanisms of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on 2-ethoxy-1-fluoro-3-nitrobenzene is a critical transformation, typically proceeding via the well-established SNAr mechanism. This pathway involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate, followed by the elimination of the leaving group. The presence of the electron-withdrawing nitro group is crucial for stabilizing the negative charge of this intermediate.

The cornerstone of the SNAr mechanism is the formation of a Meisenheimer complex, a negatively charged intermediate. In the reaction of this compound with a nucleophile (Nu-), the nucleophile attacks the carbon atom bearing the fluorine, as this position is activated by the ortho-nitro group. The resulting Meisenheimer complex is stabilized by the delocalization of the negative charge onto the nitro group.

Table 1: Postulated Meisenheimer Complex in the SNAr of this compound

| Reactant | Nucleophile | Intermediate Structure | Product |

|---|

The kinetics of SNAr reactions involving activated haloaromatics are typically second order, being first order in both the aromatic substrate and the nucleophile. The rate of reaction is highly dependent on the nature of the solvent, the nucleophile, and the substituents on the aromatic ring. nih.gov For this compound, the reaction rate is expected to be significantly enhanced by the presence of the ortho-nitro group.

The positions of the substituents on the benzene (B151609) ring are critical in determining the efficiency and regioselectivity of SNAr reactions. In this compound, the fluorine atom is at a position activated by the ortho-nitro group. The ethoxy group at the 2-position, being an electron-donating group, can exert a modest deactivating effect on the ring for nucleophilic attack compared to an unsubstituted ring. However, its influence is overshadowed by the powerful activating effect of the nitro group.

The regioselectivity is strongly directed towards the replacement of the fluorine atom. Nucleophilic attack at other positions is highly disfavored due to the lack of a suitable leaving group and less effective stabilization of the resulting anionic intermediate. The ortho and para positions relative to the nitro group are the most activated sites for nucleophilic attack. researchgate.net In this molecule, the fluorine is ortho to the nitro group, making it the prime target for substitution.

Table 2: Influence of Substituents on SNAr Reactivity

| Substituent | Position | Electronic Effect | Impact on Reactivity |

|---|---|---|---|

| Nitro (-NO2) | 3 | Strong electron-withdrawing (-I, -M) | Strong activation of the ring for SNAr |

| Fluoro (-F) | 1 | Inductively electron-withdrawing (-I), weakly mesomerically donating (+M) | Good leaving group, activates the ipso-carbon |

Reduction Pathways of the Nitro Group

The reduction of the nitro group in this compound to an amino group is a fundamental transformation that opens up synthetic routes to a variety of other compounds, including dyes, pharmaceuticals, and materials. The reduction can proceed through several mechanistic pathways, depending on the reducing agent and reaction conditions.

Catalytic hydrogenation is a widely used and efficient method for the reduction of aromatic nitro compounds. orientjchem.org The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel, in the presence of hydrogen gas. commonorganicchemistry.comresearchgate.net

The mechanism of catalytic hydrogenation is complex and involves several steps that occur on the surface of the catalyst. The process begins with the adsorption of both the nitro compound and hydrogen onto the catalyst surface. The nitro group is sequentially reduced, likely proceeding through nitroso and hydroxylamine (B1172632) intermediates before the final amine is formed. orientjchem.org

A commonly accepted pathway for the hydrogenation of a nitroaromatic compound (Ar-NO2) is as follows: Ar-NO2 → Ar-NO (Nitrosobenzene) → Ar-NHOH (Phenylhydroxylamine) → Ar-NH2 (Aniline) orientjchem.org

For this compound, care must be taken to select a catalyst that does not also promote the hydrogenolysis of the carbon-fluorine bond, although this is generally less likely under standard hydrogenation conditions for nitro group reduction.

The photoreduction of nitroaromatic compounds offers an alternative pathway to the corresponding amines, often proceeding through radical intermediates. nih.gov Upon absorption of light, the nitroaromatic compound can be excited to a triplet state. In the presence of a suitable hydrogen donor, the excited nitro compound can abstract a hydrogen atom, initiating a radical chain reaction.

Studies on the photoreduction of nitrobenzene (B124822) and its derivatives have provided evidence for the formation of radical anions. nih.govchemrxiv.org The reaction can be initiated by the generation of hydrated electrons, which then react with the nitroaromatic compound. nih.gov The process often involves the formation of nitroso and hydroxylamine intermediates, similar to catalytic hydrogenation, but the specific radical species involved can influence the product distribution. The presence of other aromatic molecules can sometimes facilitate this process. nih.gov

Table 3: Intermediates in the Reduction of the Nitro Group

| Reduction Method | Key Intermediates | Final Product |

|---|---|---|

| Catalytic Hydrogenation | 2-Ethoxy-1-fluoro-3-nitrosobenzene, N-(2-Ethoxy-1-fluoro-3-phenyl)hydroxylamine | 2-Ethoxy-1-fluoro-3-aminobenzene |

Dissociative Electron Attachment (DEA) Studies on Halonitrobenzenes

Dissociative electron attachment (DEA) is a process initiated by the capture of a low-energy electron by a neutral molecule, forming a transient negative ion (TNI). qub.ac.uk This high-energy intermediate can then undergo dissociation into a stable anion and one or more neutral fragments. qub.ac.uk The study of DEA in halonitrobenzenes, a class to which this compound belongs, reveals complex fragmentation patterns influenced by the specific substituents and their positions on the benzene ring. daneshyari.com

While no specific DEA studies on this compound are available, research on related fluoronitrobenzenes and other halonitrobenzene derivatives provides significant insight. qub.ac.ukdaneshyari.comresearchgate.net In these molecules, the nitro group is a primary site for electron attachment due to its strong electron-withdrawing nature. mdpi-res.com The most common fragmentation channels for nitroaromatic compounds involve the (partial) dissociation of the nitro group. qub.ac.uk This typically leads to the formation of the nitrite (B80452) anion (NO₂⁻) and a corresponding neutral radical fragment of the parent molecule. qub.ac.ukrsc.org

The presence of halogen and alkoxy substituents introduces additional fragmentation pathways. For instance, studies on fluorinated nitrobenzenes show that the loss of neutral NO or NO₂ is a dominant fragmentation channel. qub.ac.uk In some cases, the parent molecular anion can be observed, particularly at very low electron energies, indicating a certain stability of the TNI before fragmentation. qub.ac.uk The lifetime of the TNI and the subsequent fragmentation pathways are dependent on multiple factors, including the electron affinity of the molecule and the strength of its various chemical bonds. daneshyari.com

For a molecule like this compound, several competing DEA pathways can be hypothesized based on data from analogous compounds.

Hypothesized DEA Fragmentation Pathways:

NO₂⁻ Formation: Loss of the nitro group as an anion is a highly probable channel.

Loss of NO: Fragmentation of the TNI could lead to the loss of a neutral nitric oxide molecule, leaving a complex radical anion.

C-F Bond Cleavage: Dissociation of the carbon-fluorine bond could occur.

Ethoxy Group Fragmentation: Fragmentation within the ethoxy group, such as the loss of an ethyl radical or ethylene, is also possible.

The table below summarizes common fragments observed in DEA studies of related nitroaromatic compounds, which informs the expected behavior of this compound.

| Precursor Type | Observed Fragments | Significance |

| Nitrobenzene | NO₂⁻, C₆H₅NO₂⁻ | Demonstrates the primary role of the nitro group in electron capture and fragmentation. rsc.org |

| Fluoronitrobenzenes | (M-NO)⁻, (M-NO₂)⁻, NO₂⁻ | Shows fragmentation of the nitro group is dominant even with a halogen present. qub.ac.uk |

| Anisole (Methoxybenzene) | CH₃⁻, HCC⁻, OCH₃⁻ | Indicates that alkoxy groups can also be sites of fragmentation. researchgate.net |

| Nitrotoluenes | NO₂⁻ | The position of the substituent relative to the nitro group affects the energy and intensity of fragment signals. uibk.ac.at |

This table presents a generalized summary based on findings from related compounds to infer potential pathways for this compound.

Electrophilic Aromatic Substitution (EAS) in the Presence of Activating and Deactivating Groups

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene derivatives. The rate and regioselectivity (the position of substitution) of EAS are profoundly influenced by the electronic properties of the substituents already present on the ring. wikipedia.orgpressbooks.pub Substituents are broadly classified as either activating or deactivating. masterorganicchemistry.comlibretexts.org Activating groups increase the rate of EAS compared to benzene, while deactivating groups decrease the rate. chadsprep.compsiberg.com

In this compound, three different groups exert competing influences:

-OCH₂CH₃ (Ethoxy group): This is a strong activating group. masterorganicchemistry.com The oxygen atom donates electron density to the ring through a strong resonance effect (+M), making the ring more nucleophilic and thus more reactive towards electrophiles. masterorganicchemistry.comlibretexts.org This effect outweighs its inductive electron-withdrawing effect (-I). It directs incoming electrophiles to the ortho and para positions. libretexts.org

-NO₂ (Nitro group): This is a powerful deactivating group due to its strong electron-withdrawing nature through both inductive (-I) and resonance (-M) effects. masterorganicchemistry.comyoutube.com It strongly reduces the electron density of the ring, making it much less reactive towards electrophiles. youtube.com The nitro group is a strong meta-director. pressbooks.pubyoutube.com

The combined effect of these three substituents determines the outcome of an EAS reaction. The ethoxy group is the most powerful activating group and its directing effect will dominate.

| Substituent on Ring | Classification | Inductive Effect | Resonance Effect | Directing Effect |

| -OCH₂CH₃ | Strongly Activating | -I (Withdrawing) | +M (Donating) | ortho, para |

| -F | Weakly Deactivating | -I (Withdrawing) | +M (Donating) | ortho, para |

| -NO₂ | Strongly Deactivating | -I (Withdrawing) | -M (Withdrawing) | meta |

This table summarizes the electronic effects and directing properties of the substituents on this compound. wikipedia.orgpressbooks.pubmasterorganicchemistry.com

The Hammett equation provides a quantitative measure of the electronic effect of a substituent through its substituent constant (σ). pharmacy180.comwikipedia.org Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values. youtube.com This quantitative approach confirms the qualitative descriptions of the groups' effects on reaction rates. pharmacy180.com

Radical Reaction Mechanisms and Single Electron Transfer (SET) Processes

Radical reactions involving nitroaromatic compounds often proceed through the formation of a nitro radical-anion. nih.govnih.gov This species is generated via a single electron transfer (SET) process, where the nitroaromatic compound accepts an electron from a donor species. mdpi-res.com The DEA process discussed previously is a prime example of an SET-initiated reaction, where a free electron is the donor. qub.ac.uk However, SET can also occur from other chemical reductants, including anionic organic bases. acs.orgchemrxiv.org

The versatile reactivity of nitro compounds stems from the strong electron-withdrawing nature of the nitro group, which facilitates SET to form a radical-ion pair. mdpi-res.com Once formed, the nitrobenzene radical-anion (ArNO₂⁻) is an obligate intermediate in many reductive metabolic pathways and chemical transformations. nih.gov While the nitro radical-anion itself is often described as relatively unreactive except as a simple reductant, its formation is key to subsequent, more complex reactions. nih.govnih.gov For instance, under aerobic conditions, it can transfer an electron to molecular oxygen to form the superoxide (B77818) anion, regenerating the parent nitroaromatic in a process known as "futile metabolism". nih.govmdpi.com

In the context of this compound, the initial step in many of its radical-mediated reactions would be the formation of its corresponding radical-anion via SET. mdpi-res.com Recent research has demonstrated that stable nitrobenzenide radical ion-pairs can be formed through direct SET from various anionic organic bases to nitrobenzene. acs.orgchemrxiv.org This highlights that SET processes are not limited to interactions with free electrons or enzymatic systems. The substituents on the ring would modulate the reduction potential, thereby influencing the kinetics of the SET process. The electron-withdrawing nitro and fluoro groups would make the molecule more susceptible to reduction, while the electron-donating ethoxy group would have the opposite effect.

Chemoselectivity and Regioselectivity in Multi-Functionalized Systems

Chemoselectivity refers to the preferential reaction of one functional group over others, while regioselectivity refers to the preferential reaction at one position over others. slideshare.netyoutube.com In a multi-functionalized molecule like this compound, both concepts are critical for predicting reaction outcomes.

The regioselectivity of electrophilic aromatic substitution is determined by the interplay of the directing effects of the substituents. pressbooks.pub As established in section 5.3, the substituents on this compound have the following directing properties:

Ethoxy (-OCH₂CH₃): ortho, para-director

Fluoro (-F): ortho, para-director

Nitro (-NO₂): meta-director

Let's analyze the available positions for an incoming electrophile (E⁺):

Position 4: ortho to the nitro group, para to the ethoxy group, and meta to the fluoro group.

Position 5: meta to the ethoxy and nitro groups, and ortho to the fluoro group.

Position 6: ortho to the ethoxy group, para to the fluoro group, and meta to the nitro group.

The powerful ortho, para-directing effect of the ethoxy group will strongly favor substitution at positions 4 and 6. chemistrytalk.org The fluoro group also directs ortho and para, reinforcing the activation of position 6 (para to F) and position 5 (ortho to F). psiberg.com The nitro group directs meta, which would be positions 5 and 6. youtube.com

Considering these combined influences:

Position 6 is activated by the strongest activating group (ethoxy, ortho), the fluoro group (para), and the nitro group (meta). This position is electronically favored by all three substituents.

Position 4 is activated by the ethoxy group (para) but is electronically disfavored by the nitro group (ortho).

Position 5 is disfavored by the strongest activating group (ethoxy, meta).

Therefore, electrophilic aromatic substitution on this compound is expected to be highly regioselective, with the incoming electrophile predominantly adding to position 6 . Steric hindrance from the adjacent ethoxy group might slightly reduce the yield at position 6 compared to an unhindered position, but the electronic factors are overwhelmingly in its favor. This demonstrates how the combination of activating and deactivating groups precisely controls the regiochemical outcome of a reaction. youtube.com

Applications of 2 Ethoxy 1 Fluoro 3 Nitrobenzene As an Advanced Synthetic Intermediate and Precursor

Building Block for the Synthesis of Complex Aromatic and Heterocyclic Compounds

The specific arrangement of electron-donating (ethoxy) and electron-withdrawing (nitro, fluoro) groups on the aromatic ring of 2-ethoxy-1-fluoro-3-nitrobenzene makes it an activated and versatile building block. cymitquimica.comsigmaaldrich.com This activation facilitates various substitution and condensation reactions, enabling the synthesis of a wide array of complex aromatic and heterocyclic structures. Fluorine-containing building blocks, in particular, are of significant interest in medicinal chemistry and materials science due to the unique properties they impart to the target molecules. mdpi.com

The structural framework of this compound is well-suited for the synthesis of important nitrogen-containing heterocyclic compounds like quinoxalines and indoles.

Quinoxalines: The synthesis of highly substituted quinoxalines often proceeds through the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound. core.ac.uk The nitro group of this compound can be readily reduced to an amine. If a second amino group is introduced ortho to the first, for instance, by replacing the fluorine atom via nucleophilic aromatic substitution followed by reduction, the resulting diamine becomes a key precursor. This diamine can then be reacted with various 1,2-diketones to yield a library of substituted quinoxalines, where the ethoxy group provides a handle for further modification or influences the electronic properties of the final molecule.

Indoles: Indole (B1671886) synthesis can be achieved through various strategies involving ortho-substituted nitroaromatics. For example, the Bartoli indole synthesis or the Fischer indole synthesis utilize precursors derived from nitrobenzene (B124822) derivatives. More modern methods, such as those involving the olefination of ortho-nitrobenzaldehydes followed by reductive cyclization, demonstrate a pathway to complex indole structures. nih.gov By analogy, this compound can be transformed into a corresponding ortho-substituted derivative (e.g., an aldehyde or ketone) which then undergoes cyclization to form a substituted indole. The fluorine and ethoxy groups would be retained on the benzene (B151609) ring portion of the indole, yielding novel derivatives for biological screening or material applications.

Table 1: Synthetic Pathways to Heterocycles

| Heterocycle | Key Intermediate from this compound | General Reaction Type |

|---|---|---|

| Quinoxaline | Substituted 1,2-phenylenediamine | Reduction of nitro group and introduction of a second amino group, followed by condensation with a 1,2-diketone. core.ac.uk |

Fluoronitrobenzenesulfonyl chlorides are valuable reagents in organic synthesis, serving as precursors for sulfonamides, sulfonic esters, and other sulfur-containing compounds. researchgate.netlookchem.com A common method for their preparation involves a two-step procedure starting from a difluoronitrobenzene, which undergoes regioselective reaction with a thiol (like phenylmethanethiol), followed by oxidative cleavage with chlorine to yield the sulfonyl chloride. researchgate.net

Applying this logic, this compound can be a precursor to the corresponding sulfonyl chloride. The fluorine atom, activated by the ortho-nitro group, is susceptible to nucleophilic aromatic substitution by a sulfur nucleophile. The subsequent oxidation of the resulting thioether would furnish the desired 2-ethoxy-3-nitrobenzene-1-sulfonyl chloride. This product is a versatile intermediate, with the sulfonyl chloride group readily reacting with amines, alcohols, and other nucleophiles. researchgate.net

Table 2: Sulfonyl Chloride Synthesis Overview

| Starting Material Class | Key Steps | Product Class |

|---|

Intermediate in the Preparation of Specialized Organic Reagents and Ligands

The distinct functional groups of this compound allow for its use as an intermediate in creating specialized reagents and ligands for catalysis and coordination chemistry. The nitro group can be reduced to an amine, which can then be diazotized to create a diazonium salt, a versatile intermediate for introducing various other functional groups. Alternatively, the amine can be acylated or alkylated to form amides or secondary/tertiary amines, which are common structural motifs in ligands. The fluorine atom can also be displaced by various nucleophiles, allowing for the introduction of new functionalities. This multi-faceted reactivity makes the compound a valuable platform for generating novel molecular structures with potential applications in drug development and as specialty chemicals. lookchem.com

Role in the Development of Advanced Materials with Tunable Properties

Fluorinated and nitrated aromatic compounds are increasingly used as precursors for advanced materials, including high-performance polymers and composites. lookchem.com The incorporation of the this compound moiety into a polymer backbone can significantly influence the material's properties. The fluorine atom can enhance thermal stability, chemical resistance, and hydrophobicity. The polar nitro group can affect inter-chain interactions and solubility, while the ethoxy group can be used to tune the material's flexibility and processing characteristics. By converting the nitro group to other functionalities (e.g., amine, isocyanate), the monomer can be polymerized through various mechanisms to create materials with tailored electronic, optical, or mechanical properties. lookchem.com

Derivatization for Further Chemical Transformations

This compound is primed for a wide range of derivatizations beyond those already mentioned. Each functional group offers a distinct reaction pathway:

Nitro Group: The most common transformation is reduction to an aniline (B41778) derivative. This amine is a gateway to a vast number of subsequent reactions, including diazotization, amide formation, and N-alkylation.

Fluoro Group: The fluorine atom is activated towards nucleophilic aromatic substitution (SNAr) by the ortho-nitro group. This allows for the introduction of O, N, and S-based nucleophiles, providing a straightforward method to create a variety of ethers, amines, and thioethers.

Aromatic Ring: The benzene ring itself can undergo electrophilic aromatic substitution. The directing effects of the existing substituents (ortho, para-directing ethoxy group vs. meta-directing nitro group) will guide the position of incoming electrophiles, although the ring is generally deactivated by the nitro and fluoro groups.

This capacity for sequential functionalization makes this compound a highly adaptable building block, enabling the systematic construction of complex molecular architectures. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1,2-diketones |

| o-nitrocinnamic acid |

| Quinoxalines |

| Indoles |

| 2-nitrobenzaldehydes |

| Fluoronitrobenzenesulfonyl chlorides |

| Phenylmethanethiol |

| 4-chloro-3-nitrobenzene sulfonyl chloride |

| 2-fluoro-4-nitrobenzene-1-sulfonyl chloride |

| 2-fluoro-3-nitrobenzene-1-sulfonyl chloride |

| 2-fluoro-6-nitrobenzenesulfonyl chloride |

Structure Reactivity Relationships and Electronic Effects in Fluorinated and Ethoxylated Nitrobenzenes

Systematic Analysis of Substituent Effects on Aromatic Ring Reactivity

Substituents on a benzene (B151609) ring can be broadly classified as either activating or deactivating towards electrophilic aromatic substitution. lumenlearning.com Activating groups increase the nucleophilicity of the aromatic ring by donating electron density, making it more reactive than benzene itself. libretexts.org Conversely, deactivating groups withdraw electron density from the ring, rendering it less reactive towards incoming electrophiles. lumenlearning.comlibretexts.org

The substituents in 2-Ethoxy-1-fluoro-3-nitrobenzene have distinct effects:

Ethoxy Group (-OCH₂CH₃): This group, similar to hydroxyl (-OH) and methoxy (B1213986) (-OCH₃), is a strong activating group. libretexts.orgminia.edu.eg It significantly increases the rate of electrophilic substitution reactions. For instance, phenol (B47542) (C₆H₅OH), an analog, undergoes nitration a thousand times faster than benzene. lumenlearning.com

Nitro Group (-NO₂): The nitro group is one of the most powerful deactivating groups. minia.edu.egnumberanalytics.com It strongly withdraws electron density, making the aromatic ring much less susceptible to electrophilic attack. Nitrobenzene (B124822) reacts millions of times more slowly than benzene in nitration reactions. lumenlearning.comlibretexts.org

Fluorine (-F): Halogens, including fluorine, are deactivating groups. minia.edu.eg They withdraw electron density from the ring, slowing down the rate of electrophilic substitution compared to benzene. lumenlearning.com

Below is a data table comparing the relative reaction rates for the nitration of benzene with derivatives containing substituents analogous to those in this compound.

| Compound (R in C₆H₅R) | Substituent (R) | Classification | Relative Rate of Nitration | Source |

|---|---|---|---|---|

| Phenol | -OH | Strongly Activating | 1,000 | lumenlearning.com |

| Toluene | -CH₃ | Weakly Activating | 25 | minia.edu.eg |

| Benzene | -H | Reference | 1 | lumenlearning.comminia.edu.eg |

| Chlorobenzene | -Cl | Weakly Deactivating | 0.033 | lumenlearning.com |

| Fluorobenzene | -F | Weakly Deactivating | 0.15 | lumenlearning.com |

| Nitrobenzene | -NO₂ | Strongly Deactivating | 6 x 10⁻⁸ | lumenlearning.com |

Interplay of Inductive and Mesomeric Effects of Fluorine, Ethoxy, and Nitro Groups

Substituents exert their influence through two primary electronic mechanisms: inductive and mesomeric (or resonance) effects. libretexts.org The inductive effect involves the polarization of σ-bonds due to electronegativity differences, while the mesomeric effect involves the delocalization of π-electrons between the substituent and the aromatic ring. libretexts.orglibretexts.org

Nitro Group (-NO₂): The nitro group is strongly electron-withdrawing through both effects. testbook.comreddit.com

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms causes a strong pull of electron density from the ring through the C-N sigma bond. youtube.com

Mesomeric Effect (-M): The nitro group withdraws π-electron density from the aromatic ring via resonance, creating a positive charge on the ortho and para positions. testbook.comreddit.com This effect significantly deactivates the ring towards electrophiles. rsc.org

Fluorine (-F): Fluorine exhibits opposing electronic effects.

Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect through the C-F bond. libretexts.orgnih.gov

Mesomeric Effect (+M): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system, donating electron density. nih.gov However, this +M effect is weak.

Ethoxy Group (-OC₂H₅): The ethoxy group also has conflicting effects, but with a different outcome.

Inductive Effect (-I): The electronegative oxygen atom withdraws electron density inductively from the ring. youtube.com

Mesomeric Effect (+M): The lone pairs on the oxygen atom are readily delocalized into the benzene ring's π-system. This resonance effect is very strong and introduces significant negative charge at the ortho and para positions. libretexts.org

The dominant +M effect makes the ethoxy group a strong activator and an ortho-, para-director. youtube.com

In this compound, these effects combine to create a complex electronic landscape on the aromatic ring, influencing where subsequent reactions will occur.

| Substituent | Inductive Effect | Mesomeric Effect | Overall Effect on Reactivity | Directing Influence (Electrophilic) | Source |

|---|---|---|---|---|---|

| -NO₂ (Nitro) | Strongly Withdrawing (-I) | Strongly Withdrawing (-M) | Strongly Deactivating | Meta | numberanalytics.comtestbook.comreddit.com |

| -F (Fluoro) | Strongly Withdrawing (-I) | Weakly Donating (+M) | Deactivating | Ortho, Para | minia.edu.eglibretexts.orgnih.gov |

| -OC₂H₅ (Ethoxy) | Weakly Withdrawing (-I) | Strongly Donating (+M) | Strongly Activating | Ortho, Para | libretexts.orgyoutube.comwikipedia.org |

Steric Hindrance and Conformational Effects on Reaction Dynamics and Spectroscopic Signatures

Steric effects arise from the spatial arrangement of atoms and the repulsive forces between them when they are in close proximity. numberanalytics.comwikipedia.org In this compound, the substituents are positioned adjacent to one another (1,2,3-substitution), leading to significant steric hindrance.

This crowding has several consequences:

Conformational Restrictions: The bulky ethoxy and nitro groups may be forced to twist out of the plane of the benzene ring to minimize steric strain. aip.orgresearchgate.net Such a conformational change can disrupt the π-orbital overlap between the substituent and the ring, thereby diminishing the mesomeric effect of that group. aip.org This is particularly relevant for the nitro group, whose deactivating -M effect is most potent when it is coplanar with the ring.

Reaction Dynamics: Steric hindrance can slow down chemical reactions by physically blocking the approach of a reagent to a reactive site. wikipedia.org For the ortho-, para-directing ethoxy and fluoro groups, the positions ortho to them are sterically encumbered by the other adjacent substituents. This could reduce the rate of substitution at these positions compared to a less crowded molecule. numberanalytics.com

Spectroscopic Signatures: The molecular conformation and steric strain can be observed in spectroscopic data. For instance, infrared (IR) spectroscopy can reveal changes in the vibrational frequencies of the nitro group if its planarity with the ring is distorted. researchgate.netnih.gov Similarly, nuclear magnetic resonance (NMR) spectroscopy can show shifts in the signals of ring protons due to the anisotropic effects and restricted rotation of the substituents. libretexts.org

Quantitative Structure-Reactivity Correlations (QSRC) in Nitrobenzene Derivatives

Quantitative structure-reactivity correlations (QSRC), and the related quantitative structure-activity relationships (QSAR), are methods used to correlate the chemical structure of a series of compounds with their reactivity or biological activity. nih.govdergipark.org.tr

A foundational tool in QSRC is the Hammett equation : wikipedia.org log(k/k₀) = σρ

This equation relates the rate constant (k) of a reaction for a substituted reactant to the rate constant of the unsubstituted reactant (k₀). The parameters are:

ρ (rho): The reaction constant, which depends on the type of reaction and its sensitivity to electronic effects. wikipedia.org

σ (sigma): The substituent constant, which quantifies the electronic influence (both inductive and resonance) of a particular substituent. A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group. wikipedia.org

Modern QSAR studies on nitroaromatic compounds often employ computational chemistry to calculate a wide array of molecular descriptors. dergipark.org.trdergipark.org.tr These descriptors, which can include electronic properties (like hyperpolarizability), geometrical factors, and quantum chemical parameters, are then used to build statistical models that predict properties such as toxicity or thermal stability. nih.govdergipark.org.trresearchgate.net Such models have been successfully developed for various nitrobenzene derivatives, demonstrating that their properties are strongly related to their electronic and geometrical structures. dergipark.org.tr

Future Research Directions and Emerging Paradigms in Substituted Nitrobenzene Chemistry

Design and Synthesis of Novel Derivatives with Enhanced Reactivity or Selectivity

The functionalization of nitroarenes is a cornerstone of modern organic synthesis. researchgate.net A primary future direction lies in the rational design and synthesis of novel substituted nitrobenzene (B124822) derivatives with tailored electronic and steric properties to control reactivity and selectivity. For a molecule like 2-Ethoxy-1-fluoro-3-nitrobenzene, the existing substituents already create a specific electronic environment. The strong electron-withdrawing nitro group, combined with the electronegative fluorine atom, significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr).

Future research will focus on creating derivatives that fine-tune this reactivity. This can be achieved through several strategies:

Modification of Existing Substituents: Altering the alkyl chain of the ethoxy group could modulate steric hindrance around the reaction center, potentially directing incoming nucleophiles to a specific position.

Introduction of New Functional Groups: Adding other substituents to the remaining open positions on the benzene (B151609) ring could further enhance or temper the ring's electrophilicity.

Domino Reactions: Designing precursors that can undergo multi-step domino or tandem reactions in a single pot is a key goal. For instance, a three-component reaction involving a nitrobenzene, an aldehyde, and a dienophile can yield complex tetrahydroquinolines in one step. nih.gov A similar strategy could be developed for derivatives of this compound to rapidly build molecular complexity.

These synthetic strategies aim to move beyond simple modifications and enable complex transformations, such as the direct conversion of nitroarenes into valuable products like aryl sulfones or arylboronates without the need for transition metals. researchgate.net

Table 1: Hypothetical Derivatives of this compound and Their Potential Synthetic Advantages

| Derivative Structure | Design Rationale | Potential Application |

| 2-Isopropoxy-1-fluoro-3-nitrobenzene | Increase steric bulk near the fluorine atom. | Enhance regioselectivity in SNAr reactions at other positions. |

| 2-Ethoxy-1-fluoro-3-nitro-5-bromobenzene | Introduce a handle for cross-coupling reactions. | Allow for sequential functionalization via SNAr followed by a Suzuki or Buchwald-Hartwig coupling. |

| 2-(2-methoxyethoxy)-1-fluoro-3-nitrobenzene | Introduce a potential chelating group. | Influence metal-catalyzed reactions by coordinating with the catalyst, altering its reactivity or selectivity. |

| 2-Ethoxy-1-fluoro-3-aminobenzene (post-reduction) | Convert the nitro group to a versatile amino group. | Serve as a precursor for heterocycle synthesis, such as benzimidazoles, through annulation reactions. nih.gov |

Application of Machine Learning and AI in Predicting Chemical Transformations

The use of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis by providing predictive models for reaction outcomes. sciencedaily.com For complex substituted nitrobenzenes, predicting the regioselectivity of a reaction or optimizing conditions can be time-consuming. ML models, trained on large datasets of chemical reactions, can accelerate this process significantly. youtube.comyoutube.com

Future applications in the context of this compound and its derivatives include:

Yield and Selectivity Prediction: An ML model, such as a graph-based neural network, could take the structures of reactants (e.g., this compound and a nucleophile), catalyst, solvent, and temperature as inputs and accurately predict the yield and isomeric ratio of the products. youtube.com

Reaction Condition Recommendation: AI algorithms can suggest optimal reaction conditions (temperature, solvent, catalyst, concentration) to maximize the yield of a desired product, minimizing the need for extensive experimental screening.

Mechanism Interrogation: By analyzing the features that the model identifies as critical for a successful transformation, chemists can gain deeper insights into reaction mechanisms.

Hybrid models that combine physics-based quantum mechanical calculations with ML are particularly promising. rsc.org These models can achieve high accuracy even with smaller datasets, making them well-suited for specialized areas of chemistry like the reactions of polysubstituted nitrobenzenes. rsc.org

Table 2: Example of Machine Learning Inputs and Outputs for a Hypothetical SNAr Reaction

| Input Features (Model Input) | Predicted Values (Model Output) |

| Substrate: this compound | Yield: 85% |

| Nucleophile: Morpholine | Regioselectivity: 98% substitution at C1 (fluoro displacement) |

| Solvent: Dimethyl sulfoxide (B87167) (DMSO) | Reaction Time for >95% Conversion: 4 hours |

| Base: Potassium carbonate | |

| Temperature: 100 °C |

Exploration of Photocatalytic and Electrocatalytic Approaches for Nitro Compound Transformations

Conventional methods for transforming nitro groups, particularly reduction to amines, often require harsh reagents or conditions. Photocatalysis and electrocatalysis represent green, sustainable alternatives that operate under mild conditions, often using light or electricity as the driving force. researchgate.netyoutube.com

Photocatalytic Reduction: Visible-light photocatalysis can selectively reduce the nitro group of a nitroarene to an amine using a photosensitizer and a mild reducing agent. researchgate.net This approach offers high chemoselectivity, leaving other functional groups like halogens or esters untouched. For this compound, this would allow for the clean conversion to 3-amino-2-ethoxy-1-fluorobenzene, a valuable synthetic intermediate. The efficiency of these reactions can be influenced by the choice of photocatalyst (e.g., TiO₂, Ru(bpy)₃²⁺) and the reaction medium. researchgate.netnih.gov

Electrocatalytic Transformations: Electrocatalysis provides another powerful tool for controlled reduction. By tuning the applied electrode potential, it's possible to selectively target the nitro group reduction. This method avoids stoichiometric chemical reductants, reducing waste. Transition metal-based electrocatalysts, including those with iron and cobalt, have shown promise in these transformations. mdpi.com

These methods are not only environmentally friendly but also offer unique selectivity profiles that are often difficult to achieve with traditional chemical methods. researchgate.net Future work will focus on developing more robust and efficient catalysts to broaden the scope and applicability of these techniques to complex molecules. researchgate.net

Development of High-Throughput Screening Methods for Reaction Discovery and Optimization

High-throughput screening (HTS) has become an indispensable tool in drug discovery and is increasingly being applied to reaction development. youtube.comnih.gov This technology uses automated, miniaturized parallel reactors (e.g., 96-well plates) to rapidly test hundreds or thousands of reaction conditions. nih.gov

For a given transformation of this compound, HTS can be used to:

Discover New Catalysts: Screen large libraries of metal-ligand combinations to identify novel catalysts for a challenging cross-coupling or amination reaction.

Optimize Reaction Parameters: Rapidly evaluate the effects of multiple variables simultaneously, including catalysts, solvents, bases, temperatures, and concentrations, to find the optimal conditions for yield and selectivity. researchgate.net

Explore New Reaction Space: Test unconventional combinations of reagents to discover entirely new transformations. nih.gov

The evolution of HTS techniques, combined with advanced data analysis and informatics, enables the rapid exploration of vast chemical spaces, accelerating the discovery of new synthetic methods applicable to complex nitroaromatics. youtube.com

Table 3: Hypothetical High-Throughput Screening Array for a Suzuki Coupling Reaction

| Well | Catalyst (e.g., Pd source) | Ligand (e.g., Phosphine) | Base | Solvent |

| A1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O |

| A2 | Pd(OAc)₂ | PPh₃ | K₃PO₄ | Toluene/H₂O |

| B1 | Pd₂(dba)₃ | SPhos | K₂CO₃ | Dioxane/H₂O |

| B2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O |

| ... | ... | ... | ... | ... |

| H12 | PdCl₂(dppf) | (none) | CsF | THF/H₂O |

This table represents a small fraction of a 96-well plate setup for optimizing a Suzuki coupling reaction involving a bromo-derivative of this compound.

Integration of Flow Chemistry and Automated Synthesis for Complex Molecule Assembly

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, particularly for reactions involving energetic or hazardous compounds like nitroaromatics. europa.euamf.ch

Key benefits and future directions include:

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time. Superior heat transfer prevents the formation of dangerous hot spots in highly exothermic reactions like nitrations. europa.eu

Improved Control and Reproducibility: Precise control over temperature, pressure, and residence time leads to more consistent product quality and higher yields. amf.ch

Automation and Telescoping: Flow reactors can be linked together ("telescoped synthesis") to perform multi-step sequences without intermediate purification. mdpi.com An automated system could synthesize a complex drug candidate starting from this compound by sequentially passing the reaction stream through different modules for reduction, acylation, and cyclization. acs.org

Access to Novel Reaction Conditions: Flow chemistry enables the use of extreme temperatures and pressures that are inaccessible in batch reactors, potentially unlocking new reaction pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.